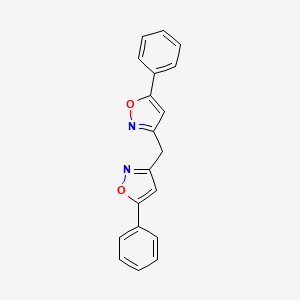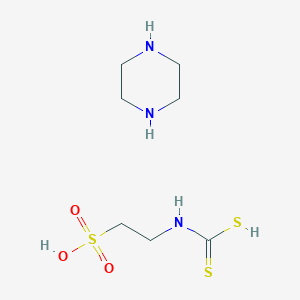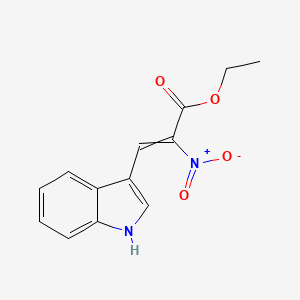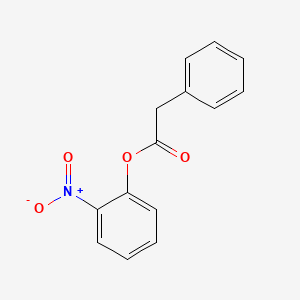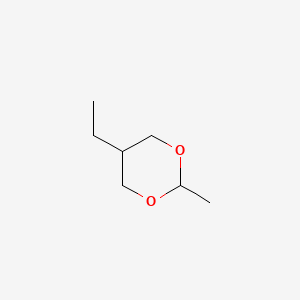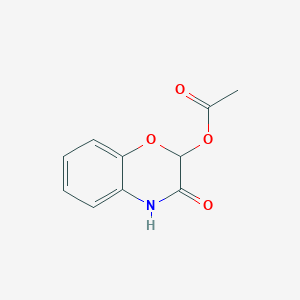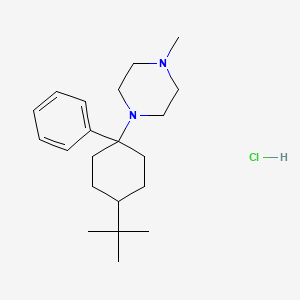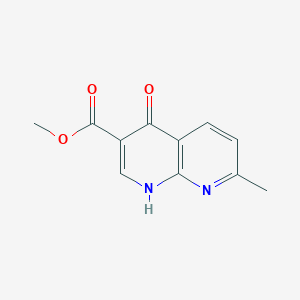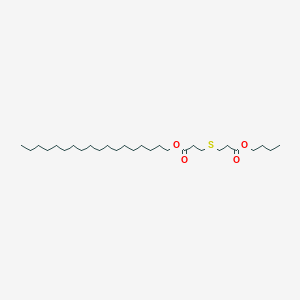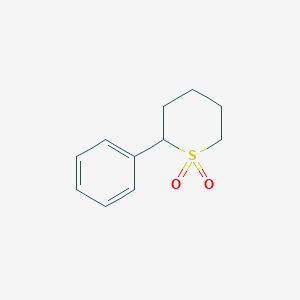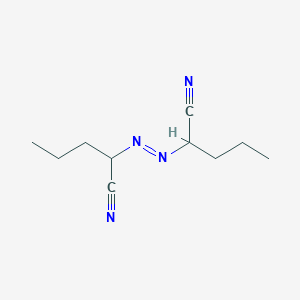
Pentanenitrile, 2,2'-azobis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Pentanenitrile, 2,2’-azobis- involves the reaction of 2-amino-2,4-dimethylpentanenitrile with a metal hypochlorite in the presence of water and a mixture of quaternary ammonium surface-active compounds and ionic bromide. The reaction is typically carried out at temperatures ranging from -10°C to 30°C . The process involves several steps:
Reaction of 2-amino-2,4-dimethylpentanenitrile with metal hypochlorite: This step produces the desired azonitrile compound.
Use of quaternary ammonium compounds and ionic bromide: These compounds improve the filtering and drying characteristics of the product.
Temperature control: Maintaining the reaction temperature within the specified range is crucial for optimal yield and purity.
Chemical Reactions Analysis
Pentanenitrile, 2,2’-azobis- undergoes various chemical reactions, primarily involving the generation of free radicals. Some key reactions include:
Decomposition: Upon heating or exposure to light, the compound decomposes to form cyanoisopropyl radicals.
Radical polymerization: The generated radicals can initiate polymerization reactions, making the compound valuable in the synthesis of polymers.
Thermal degradation: The compound’s thermal stability and degradation behavior have been studied under different conditions, including aerobic and anaerobic environments.
Scientific Research Applications
Pentanenitrile, 2,2’-azobis- has several scientific research applications, including:
Polymer synthesis: It is widely used as a free radical initiator in the production of various polymers, such as polyvinyl chloride and polyacrylonitrile.
Nanoparticle synthesis: The compound is used in the preparation of polymeric and hybrid inorganic-organic nanoparticles.
Thermal stability studies: Researchers study its thermal stability and degradation kinetics to understand its behavior under different conditions.
Biological research: It has been used to enhance caspase-dependent apoptosis induced by hyperthermia.
Mechanism of Action
The mechanism of action of Pentanenitrile, 2,2’-azobis- involves the generation of free radicals upon decomposition. These radicals can initiate various chemical reactions, particularly polymerization. The compound enhances caspase-dependent apoptosis by generating free radicals that interact with cellular components .
Comparison with Similar Compounds
Pentanenitrile, 2,2’-azobis- is similar to other azo initiators, such as 2,2’-azobis(2-methylbutyronitrile) and 1,1’-azobis(cyclohexanecarbonitrile). it has unique properties that make it suitable for specific applications:
Thermal stability: It has distinct thermal stability characteristics compared to other azo initiators.
Radical generation: The cyanoisopropyl radicals generated upon decomposition are particularly effective in initiating polymerization reactions.
Applications: Its use in nanoparticle synthesis and biological research sets it apart from other similar compounds
Similar compounds include:
- 2,2’-azobis(2-methylbutyronitrile)
- 1,1’-azobis(cyclohexanecarbonitrile)
- 2,2’-azobis(2,4-dimethyl-4-methoxypentanenitrile)
Properties
CAS No. |
22909-93-9 |
|---|---|
Molecular Formula |
C10H16N4 |
Molecular Weight |
192.26 g/mol |
IUPAC Name |
2-(1-cyanobutyldiazenyl)pentanenitrile |
InChI |
InChI=1S/C10H16N4/c1-3-5-9(7-11)13-14-10(8-12)6-4-2/h9-10H,3-6H2,1-2H3 |
InChI Key |
WDHFRWNUJIDVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#N)N=NC(CCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


